molecular formula C10H9ClO B13994929 2-Chloro-6-cyclopropylbenzaldehyde

2-Chloro-6-cyclopropylbenzaldehyde

Cat. No.: B13994929
M. Wt: 180.63 g/mol
InChI Key: CBFLDXRLOCGRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-cyclopropylbenzaldehyde is an organic compound with the molecular formula C10H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-cyclopropylbenzaldehyde using chlorine gas in the presence of a catalyst such as phosphorus pentachloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-cyclopropylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-Chloro-6-cyclopropylbenzoic acid.

    Reduction: 2-Chloro-6-cyclopropylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-6-cyclopropylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-cyclopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive towards certain chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

2-chloro-6-cyclopropylbenzaldehyde

InChI

InChI=1S/C10H9ClO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2

InChI Key

CBFLDXRLOCGRDW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Cl)C=O

Origin of Product

United States

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